O(6)-Butylguanosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82543-37-1 |
|---|---|
Molecular Formula |
C14H21N5O5 |
Molecular Weight |
339.35 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-butoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O5/c1-2-3-4-23-12-8-11(17-14(15)18-12)19(6-16-8)13-10(22)9(21)7(5-20)24-13/h6-7,9-10,13,20-22H,2-5H2,1H3,(H2,15,17,18)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
OKVIKCVDMTZFFJ-QYVSTXNMSA-N |
SMILES |
CCCCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Isomeric SMILES |
CCCCOC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CCCCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Synonyms |
O(6)-butylguanosine O(6)BurG |
Origin of Product |
United States |
Formation and Genesis of O 6 Butylguanosine Dna Adducts
Chemical Mechanisms of O(6)-Alkylation of Guanine (B1146940)
The alkylation of the O(6) position of guanine is a chemical reaction between an electrophilic alkylating agent and the nucleophilic oxygen atom of the guanine base. researchgate.net This modification alters the hydrogen-bonding properties of the guanine base. researchgate.net Normally, guanine forms three hydrogen bonds with its complementary base, cytosine. However, the addition of an alkyl group, such as a butyl group, to the O(6) position prevents the formation of these stable hydrogen bonds. Instead, the modified O(6)-alkylguanine preferentially pairs with thymine (B56734) during DNA replication, leading to a G:C to A:T transition mutation if the damage is not repaired. researchgate.netwikipedia.org The formation of O(6)-alkylguanine is considered a critical event in the initiation of mutagenesis and carcinogenesis by many alkylating agents. oup.comnih.gov
Precursor Butylating Agents and Adduct Formation Pathways
A variety of environmental and synthetic chemical agents can lead to the formation of O(6)-butylguanosine adducts. These precursor compounds are typically N-nitroso compounds that can generate reactive butylating species.
N-n-butyl-N-nitrosourea (BNU) is a potent butylating agent that has been studied extensively for its ability to react with DNA and form various adducts. oup.comnih.gov BNU is known to decompose under physiological conditions to yield reactive intermediates that can alkylate DNA bases. nih.gov The reaction mechanism for nitrosoureas like BNU is believed to involve the formation of a carbonium ion. oup.comnih.gov In the case of BNU, this leads to the generation of a butyl cation. The presence of rearranged sec-butyl adducts in addition to the expected n-butyl adducts following DNA's reaction with BNU supports the involvement of a carbonium ion intermediate in the alkylation process. oup.comnih.gov
When BNU reacts with DNA, it results in the formation of several butylated bases. The primary products identified after in vitro incubation of BNU with calf thymus DNA include 3-n-butyladenine, 7-n-butylguanine, and O(6)-n-butylguanine. oup.comnih.gov The relative extent of alkylation at different sites is a key factor in the biological outcome. Research has shown that the ratio of O(6)-butylguanine to 7-butylguanine formation from BNU is approximately 0.69, which is similar to the ratio observed with the corresponding ethylating agent, ethylnitrosourea. nih.gov
The table below summarizes the major DNA adducts formed from the reaction of N-n-Butyl-N-nitrosourea (BNU) with DNA.
| Adduct Name | Abbreviation | Site of Alkylation |
| O(6)-n-Butylguanine | O(6)-nBuG | Oxygen-6 of Guanine |
| 7-n-Butylguanine | 7-nBuG | Nitrogen-7 of Guanine |
| 3-n-Butyladenine | 3-nBuA | Nitrogen-3 of Adenine |
| O(6)-sec-Butylguanine | O(6)-sBuG | Oxygen-6 of Guanine |
Data sourced from in vitro studies of BNU reacting with DNA. oup.comnih.gov
This compound belongs to a broader class of O(6)-alkylguanine DNA adducts, which includes lesions induced by other environmental and tobacco-specific carcinogens. A notable example is O(6)-[4-oxo-4-(3-pyridyl)butyl]guanine (O(6)-pobG), an adduct formed from the metabolic activation of tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). acs.orgumn.edu
Both O(6)-butylguanine and O(6)-pyridyloxobutylguanine share a fundamental structural feature: an alkyl or substituted alkyl group attached to the O(6) position of guanine. This common feature means they are often recognized and repaired by the same cellular defense mechanism, the protein O(6)-alkylguanine-DNA alkyltransferase (AGT). acs.orgnih.gov AGT acts to remove the alkyl group from the guanine, transferring it to one of its own cysteine residues. nih.gov Studies have shown that pyridyloxobutyl DNA adducts can compete with other alkyl adducts, such as O(6)-methylguanine, for repair by AGT, potentially increasing the persistence of the latter. nih.gov The shared repair pathway underscores the similar biological threat posed by different O(6)-alkylguanine adducts. nih.gov
Adduct Stability and Persistence in Nucleic Acids
The stability and persistence of this compound adducts in DNA are critical determinants of their mutagenic potential. If not removed before DNA replication, these lesions can lead to permanent mutations. The primary cellular mechanism for repairing O(6)-alkylguanine adducts is through the action of O(6)-alkylguanine-DNA alkyltransferase (AGT). nih.gov
However, the efficiency of AGT-mediated repair is influenced by the size and structure of the alkyl group attached to the guanine. nih.gov Research comparing the repair of various O(6)-alkylguanine adducts by AGT from both rat liver and E. coli has shown that the rate of repair decreases as the size of the n-alkyl group increases. nih.gov Specifically, the relative rates of repair follow the order: methyl >> ethyl > n-propyl > n-butyl. nih.gov This indicates that O(6)-butylguanine is repaired more slowly than smaller alkyl adducts like O(6)-methylguanine, leading to its greater persistence in DNA. nih.gov
The table below illustrates the decreasing rate of repair by O(6)-alkylguanine-DNA alkyltransferase (AGT) as the size of the n-alkyl group increases.
| O(6)-Alkylguanine Adduct | Relative Repair Rate by E. coli AGT | Relative Repair Rate by Rat Liver AGT |
| O(6)-Methylguanine | methyl >> ethyl | methyl > ethyl |
| O(6)-Ethylguanine | ethyl > n-propyl | ethyl, n-propyl > n-butyl |
| O(6)-n-Propylguanine | n-propyl > n-butyl | n-propyl > n-butyl |
| O(6)-n-Butylguanine | n-butyl > iso-propyl, iso-butyl | n-butyl > iso-propyl, iso-butyl |
This table shows a qualitative comparison of repair rates. nih.gov
For bulkier O(6)-alkylguanine adducts, particularly those with branched chains, the nucleotide excision repair (NER) pathway may also be involved in their removal, although this is generally a less efficient process for these types of lesions compared to direct reversal by AGT. nih.gov The slower repair of O(6)-butylguanine increases the likelihood that the lesion will persist through DNA replication, thereby increasing the risk of mutagenesis. nih.gov
Molecular and Cellular Interactions of O 6 Butylguanosine in Dna
Interference with DNA Replication Fidelity
The O(6)-butylguanine adduct poses a significant challenge to the DNA replication machinery, often leading to stalled replication forks and errors during DNA synthesis.
Replication Blockage by O(6)-Butylguanine Adducts
O(6)-alkylguanine lesions, particularly those with larger alkyl groups like O(6)-butylguanine (O6-nBu-dG), are known to strongly impede DNA replication mdpi.comnih.gov. The presence of these adducts can cause DNA polymerases to stall, preventing the progression of the replication fork. This blockage is attributed to the steric hindrance and altered base-pairing properties introduced by the O(6)-alkyl group. For instance, O6-nBu-dG has been shown to impede DNA replication, with observed bypass efficiencies around 43.3% in certain cellular contexts nih.gov. Other related bulky O(6)-alkylguanine adducts, such as O(6)-POB-dG and O(6)-CM-dG, are also characterized as strong replication blockers nih.gov. The extent of replication blockage is generally influenced by the size and nature of the alkyl group attached to the O(6) position of guanine (B1146940) nih.gov.
Interaction with DNA Polymerases during Translesion Synthesis
When replication forks encounter DNA lesions that block replicative polymerases, cells employ specialized translesion synthesis (TLS) polymerases to bypass these lesions. These TLS polymerases are characterized by their ability to accommodate damaged templates, albeit often with reduced fidelity.
A variety of TLS polymerases play critical roles in processing O(6)-alkylguanine adducts, including O(6)-butylguanine. These polymerases exhibit distinct substrate specificities and mechanisms for lesion bypass:
Pol η (eta) and Pol ζ (zeta) are known to participate in the error-prone bypass of straight-chain O(6)-alkyl-dG lesions, such as O6-nPr-dG and O6-nBu-dG, often leading to G→A mutations nih.gov. Pol η is also recognized for its ability to efficiently bypass UV photoproducts and can incorporate nucleotides opposite O(6)-methylguanine researchgate.netjmordoh.com.ar.
Pol κ (kappa) has been observed to preferentially incorporate the correct deoxycytidine monophosphate (dCMP) opposite branched-chain O(6)-alkyl-dG lesions, suggesting a role in error avoidance for certain adduct structures nih.gov.
Pol ν (nu) and Y-family polymerases (including Pol η, Pol ι, and Pol κ) show similar selectivity in nucleotide insertion opposite O6-POB-dG nih.gov. Pol ν and Pol θ are implicated in promoting TLS across major-groove O6-alkyl-dG lesions nih.gov.
In E. coli, SOS-induced DNA polymerases, such as Pol IV and Pol V , play redundant roles in bypassing O(6)-alkyl-dG lesions nih.gov.
Pol β (beta) , a replicative polymerase, can also catalyze trans-lesion replication of O(6)-methylguanine, but it requires specific substrate contexts, such as single- or short nucleotide-gapped DNA nih.gov.
The fidelity of DNA replication across O(6)-butylguanine adducts is heavily influenced by the nucleotide selectivity of the DNA polymerases involved. O(6)-alkylguanine lesions typically favor the misincorporation of thymine (B56734) (T) opposite the damaged guanine, leading to G→A transition mutations nih.govresearchgate.net.
O(6)-nBu-dG: Studies indicate that O6-nBu-dG can be bypassed by TLS polymerases, with Pol η and Pol ζ involved in error-prone bypass nih.gov. The bypass efficiency for O6-nBu-dG in human cells has been reported to be around 43.3% nih.gov.
O(6)-POB-dG: This related lesion directs G→A transitions and G→T transversions nih.govresearchgate.net. Pol η and other Y-family polymerases show similar selectivity in nucleotide insertion opposite O6-POB-dG nih.gov.
O(6)-MeG: This well-studied analogue shows preferential incorporation of thymine (dTMP) opposite the lesion by various polymerases, including Pol β and T4 DNA polymerase nih.gov. Human Pol η is efficient in incorporating either cytosine (C) or thymine (T) opposite O(6)-MeG researchgate.net.
The dynamics of nucleotide insertion are complex and depend on the specific polymerase, the adduct structure, and the surrounding DNA sequence context nih.govnih.gov.
Table 1: Replication Blockage and Bypass of O(6)-Alkyl-dG Lesions
| Lesion Type | Replication Blockage | Primary Bypass Polymerases (Human) | Favored Insertion | Mutation Type (Primary) | Reference(s) |
| O(6)-nBu-dG | Strong | Pol η, Pol ζ, Pol ν, Pol θ | T (error-prone) | G→A | nih.govnih.gov |
| O(6)-POB-dG | Strong | Pol η, Pol ν, Y-family | T, C | G→A, G→T | nih.govnih.govresearchgate.net |
| O(6)-Me-dG | Moderate to Strong | Pol β, Pol η, T4 DNA Pol | T | G→A | researchgate.netnih.gov |
| O(6)-CM-dG | Strong | Pol κ, Pol ζ | T | G→A | nih.gov |
Note: "Strong" and "Moderate" are relative terms based on reported effects on replication progression.
Perturbations in Transcriptional Processes (Theoretical Considerations)
While direct experimental data on the impact of O(6)-butylguanine on transcription is limited in the provided snippets, insights from studies on O(6)-methylguanine suggest potential mechanisms. O(6)-methylguanine has been shown to instruct RNA polymerase II to mis-insert bases opposite the lesion during transcription nih.gov. This misincorporation leads to the synthesis of altered messenger RNA (mRNA) transcripts. Following translation, these altered mRNAs can result in the production of proteins with modified amino acid sequences, potentially affecting their function. The extent of this perturbation is amplified when DNA repair mechanisms, such as O(6)-alkylguanine-DNA alkyltransferase (MGMT), are inhibited nih.gov. Given the structural similarities and shared biological consequences of O(6)-alkylguanine adducts, it is theoretically plausible that O(6)-butylguanine could similarly interfere with transcriptional fidelity by influencing RNA polymerase activity and base selection, leading to aberrant RNA and protein products.
Compound List:
O(6)-Butylguanosine
O(6)-Butylguanine
O(6)-methylguanine (O(6)-MeG)
O(6)-ethylguanine (O(6)-EtG)
O(6)-propylguanine (O(6)-nPr-dG, O(6)-iPr-dG)
O(6)-isobutylguanine (O(6)-iBu-dG)
O(6)-sec-butylguanine (O(6)-sBu-dG)
O(6)-[4-oxo-4-(3-pyridyl)butyl]guanine (O(6)-POB-dG)
O(6)-[4-hydroxy-4-(3-pyridyl)butyl]guanine (O(6)-PHB-dG)
O(6)-(carboxymethyl)guanine (O(6)-CMG)
O(6)-(aminocarbonylmethyl)guanine (O(6)-ACM-dG)
O(6)-(hydroxyethyl)guanine (O(6)-HOEt-dG)
O(6)-benzylguanine (O(6)-bzG)
N2-alkylguanine
N7-methylguanine
N3-methyladenine
N3-ethylcytosine
O4-methylthymine
O4-carboxymethylthymine (O4-CMdT)
O2-methylthymine (O2-Me-dT)
O2-pyridyloxobutylthymine (O2-POB-dT)
1-methyladenine (B1486985) (1-Me-dA)
3-methylcytosine (B1195936) (3-Me-dC)
3-ethylcytosine (3-ethyl-dC)
3-methylthymine (B189716) (3-Me-dT)
Dna Repair Mechanisms Targeting O 6 Butylguanosine
Nucleotide Excision Repair (NER) Pathway Involvement
Nucleotide Excision Repair (NER) is a versatile and highly conserved DNA repair pathway responsible for removing a wide spectrum of bulky, helix-distorting DNA lesions. These lesions often arise from environmental mutagens, including UV radiation and certain chemical carcinogens. The process involves the recognition of the damaged site, incision on both sides of the lesion, excision of a damaged oligonucleotide fragment, and subsequent DNA synthesis to fill the gap, followed by ligation.
Recognition of Bulky O(6)-Butylguanine Adducts by NER
O(6)-Butylguanine (O6-buG) is classified as a bulky DNA adduct due to the presence of the butyl group attached to the O(6) position of guanine (B1146940). This modification can distort the DNA double helix, a characteristic feature recognized by the NER pathway. Research indicates that O(6)-n-butylguanine, formed by agents like N-n-butyl-N-nitrosourea (BNU), is indeed recognized and processed by the NER machinery oup.comoup.com. The ability of NER to handle such structurally significant adducts underscores its broad substrate specificity in maintaining genomic stability.
Role of NER in Adduct Removal Efficiency
The involvement of NER in the repair of O(6)-butylguanine adducts is supported by studies demonstrating that cells deficient in NER exhibit impaired removal of this lesion. When NER pathways are compromised, O(6)-butylguanine adducts tend to persist, leading to increased mutagenicity and cytotoxicity. This suggests that NER plays a crucial role in the efficient clearance of O(6)-butylguanine from the DNA, thereby preventing potentially harmful genetic alterations oup.combiologists.com.
Cooperation between AGT and NER in O(6)-Butylguanine Repair
O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as O(6)-methylguanine-DNA methyltransferase (MGMT), is a critical DNA repair protein that directly reverses O(6)-alkylguanine adducts through a "suicide" mechanism, transferring the alkyl group to a cysteine residue in its active site capes.gov.brmdpi.comnih.gov. While AGT is highly efficient at repairing smaller alkyl groups like methyl, its efficacy generally decreases with increasing alkyl chain length nih.govmdpi.com. For larger adducts, such as O(6)-butylguanine, AGT's repair capacity may be limited, leading to a potential reliance on or cooperation with other repair pathways, including NER oup.comnih.gov. Some studies suggest that NER might handle adducts that are less efficiently repaired by AGT, or that AGT activity might even facilitate NER's involvement in the repair of these bulkier lesions oup.comoup.com. This interplay highlights a multi-layered defense system against O(6)-alkylguanine damage.
Studies in NER-Deficient Cellular Models (e.g., Xeroderma Pigmentosum fibroblasts, CHO cells)
Investigations using cellular models deficient in NER have provided direct evidence for its role in O(6)-butylguanine repair.
Xeroderma Pigmentosum (XP) Fibroblasts: Patients with Xeroderma Pigmentosum (XP) have genetic defects in NER, leading to extreme sensitivity to UV radiation and a high incidence of skin cancer wikipedia.orgmdpi.com. Studies have shown that XP fibroblasts, particularly those from complementation group A (XP-A) which are deficient in key NER excision steps, exhibit significantly reduced ability to repair O(6)-n-butylguanine adducts. This observation strongly implicates NER as a primary pathway for the removal of this specific lesion oup.combiologists.com.
Chinese Hamster Ovary (CHO) Cells: NER-deficient CHO cell lines, such as the UV5 mutant derived from AA8 cells (which has a defect in the ERCC-2 gene, a component of NER), have been used to assess the impact of NER deficiency on the genotoxic effects of agents that form O(6)-butylguanine. These studies revealed that NER-deficient CHO cells are more sensitive to the cytotoxic effects and exhibit increased mutagenicity following exposure to N-n-butyl-N-nitrosourea (BNU) compared to their NER-proficient counterparts oup.comoup.com. For instance, UV5 cells were found to be approximately 1.4-fold more sensitive to BNU's cytotoxic effects and 1.3-fold more mutable than AA8 cells oup.comoup.com. Furthermore, experiments with AGT-deficient CHO cells demonstrated that O(6)-butylguanine could be removed by NER-proficient cells, but not by NER-deficient cells, reinforcing NER's critical role oup.com.
Table 1: Comparison of NER Proficiency and Cellular Response to BNU
| Cell Line | NER Status | Relative Mutagenicity (vs. AA8) | Relative Cytotoxicity (vs. AA8) | Citation |
| AA8 | Proficient | 1.0x | 1.0x | oup.comoup.com |
| UV5 | Deficient | 1.3x | 1.4x | oup.comoup.com |
Note: BNU (N-n-butyl-N-nitrosourea) is an agent known to induce O(6)-butylguanine adducts.
Other Potential DNA Repair Pathways
While NER is prominently implicated in the repair of bulky O(6)-butylguanine adducts, other DNA repair pathways may also contribute to its processing, albeit to a lesser extent or under specific circumstances.
Exploration of Base Excision Repair (BER) Mechanisms
Base Excision Repair (BER) is primarily responsible for removing small, non-helix-distorting DNA lesions, such as oxidized, deaminated, or alkylated bases nih.govjournalmeddbu.comwikipedia.org. BER is initiated by DNA glycosylases that cleave the glycosidic bond of the damaged base, followed by processing of the resulting apurinic/apyrimidinic (AP) site and DNA synthesis. Although BER is not typically the primary pathway for bulky adducts like O(6)-butylguanine, some in vivo studies have suggested that this pathway might contribute to the repair of O(6)-butylguanine in addition to other mechanisms nih.govnih.gov. However, the precise enzymes and mechanisms by which BER might act on O(6)-butylguanine remain less characterized compared to the established role of NER.
Possible Role of Mismatch Repair (MMR) in Processing Unrepaired O(6)-Butylguanine Lesions
O(6)-alkylguanine lesions, including O(6)-butylguanine, are highly mutagenic because they can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations oup.commdpi.com. If these lesions are not directly repaired by enzymes like O(6)-alkylguanine-DNA alkyltransferase (AGT/MGMT), they can persist and interact with other cellular repair pathways.
The Mismatch Repair (MMR) system is primarily known for correcting errors that occur during DNA replication, such as base mispairs and small insertions or deletions genome.jpuni-giessen.deczytelniamedyczna.pl. When a DNA replication fork encounters an O(6)-butylguanine lesion, it can lead to the incorporation of thymine opposite the lesion, forming an O(6)-butylguanine:T mismatch oup.commdpi.comnih.gov. This mispair is recognized by the MMR system, typically by the MutS homologs (e.g., MSH2-MSH6 in eukaryotes) mdpi.compnas.orgresearchgate.net.
Upon recognition, the MMR system initiates a repair process that involves excising a segment of the newly synthesized DNA strand containing the mismatched base genome.jpuni-giessen.de. In the case of O(6)-alkylguanine lesions, this process can become problematic. If AGT has not repaired the O(6)-butylguanine lesion before replication, the subsequent MMR-mediated repair of the O(6)-butylguanine:T mismatch can lead to "futile repair cycles" mdpi.compnas.orgelifesciences.org. This means that the MMR system repeatedly tries to correct the mispair, potentially leading to DNA strand breaks, replication fork stalling, and ultimately, cell death or genomic instability mdpi.comelifesciences.org.
While much of the detailed mechanistic understanding of MMR's role in O(6)-alkylguanine toxicity comes from studies on O(6)-methylguanine, the general principles apply to O(6)-butylguanine as well, given its classification as an O(6)-alkylguanine lesion. Studies suggest that MMR proteins can positively influence the repair of O(6)-methylguanine:T mismatches by methyltransferases nih.govnih.gov. Furthermore, in the absence of MGMT, the MMR pathway becomes critical for recognizing O(6)-methylguanine:T mismatches, driving toxicity mdpi.com. Although direct experimental evidence specifically detailing MMR's role in processing unrepaired O(6)-butylguanine lesions when other repair pathways are also deficient is less extensive, the established mechanism for O(6)-alkylguanines strongly implicates MMR as a critical player in the cellular response to persistent O(6)-butylguanine adducts.
Additionally, some research indicates that Nucleotide Excision Repair (NER) can also process O(6)-butylguanine lesions, particularly in cells deficient in AGT oup.combiologists.com. This suggests a complex interplay between different repair pathways in managing O(6)-butylguanine damage.
Kinetics and Efficiency of O(6)-Butylguanine Removal in Different Biological Systems
The efficiency and speed with which O(6)-butylguanine lesions are removed from DNA vary significantly depending on the biological system and the specific repair pathways involved. The primary direct repair mechanism for O(6)-alkylguanines is the DNA repair protein O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as O(6)-methylguanine-DNA methyltransferase (MGMT) mdpi.commdpi.com.
AGT functions by directly transferring the alkyl group from the O(6) position of guanine to a cysteine residue within its active site, thereby irreversibly inactivating the enzyme mdpi.commdpi.comnih.gov. This mechanism is highly efficient for smaller alkyl groups but becomes progressively slower and less efficient as the size of the alkyl substituent increases mdpi.commdpi.comnih.govnih.gov.
Comparative Repair Rates of O(6)-Alkylguanines by AGT:
Studies comparing the repair of different O(6)-alkylguanine lesions by AGT reveal a clear trend where larger alkyl groups are repaired more slowly. For instance, the repair rate order for E. coli AGT is generally reported as: methyl > ethyl > n-propyl > n-butyl nih.gov. Similarly, rat liver AGT shows a preference for methyl > ethyl, n-propyl > n-butyl nih.gov.
| Alkyl Group | Relative Repair Rate (E. coli AGT) | Relative Repair Rate (Rat Liver AGT) |
| Methyl | Fastest | Fastest |
| Ethyl | Fast | Fast |
| n-Propyl | Moderate | Moderate |
| n-Butyl | Slow | Slower than n-propyl |
| iso-Propyl | Very Slow | Very Slow |
| iso-Butyl | Very Slow | Very Slow |
Note: These are relative comparisons based on available data. Specific kinetic constants can vary depending on the experimental setup and DNA sequence context.
Half-life and Persistence:
The slower repair kinetics for O(6)-butylguanine compared to smaller alkyl groups means it tends to persist in DNA for longer periods. For example, O(6)-ethylguanine (O6-EtGua) has reported half-lives in human lymphocytes ranging from 0.8 to 7.3 hours nih.gov. In comparison, the elimination of O(6)-butylguanine (O6-BuGua) from DNA was generally observed to be 3-5 times slower than O6-EtGua nih.gov. This indicates that O(6)-butylguanine lesions are removed less efficiently by AGT and may have half-lives significantly longer than those reported for O(6)-ethylguanine.
In the absence of functional AGT, other DNA repair pathways, such as Nucleotide Excision Repair (NER), can contribute to the removal of O(6)-butylguanine oup.combiologists.com. However, if both AGT and NER pathways are compromised, O(6)-butylguanine lesions can become highly persistent oup.com.
The efficiency of AGT repair can also be influenced by the DNA sequence context surrounding the adduct, with some sequences leading to slower repair rates for O(6)-alkylguanines, including bulkier ones like O(6)-pobG nih.govdntb.gov.uaresearchgate.net. While specific studies on O(6)-butylguanine's sequence-dependent repair kinetics are limited, it is plausible that similar context-dependent variations exist.
Compound List:
O(6)-Butylguanosine
O(6)-Butylguanine
O(6)-Methylguanine (O6-MeG)
O(6)-Ethylguanine (O6-EtGua)
O(6)-Propylguanine (O6-PrGua)
O(6)-Benzylguanine (O6-BnG)
O(6)-[4-oxo-4-(3-pyridyl)butyl]guanine (O6-POB-dG)
O(6)-Methylguanine-DNA Methyltransferase (MGMT) / O(6)-Alkylguanine-DNA Alkyltransferase (AGT)
Mismatch Repair (MMR) system
Nucleotide Excision Repair (NER) system
Mutagenic and Genotoxic Consequences of O 6 Butylguanosine
Induction of Specific Mutational Events
The presence of O(6)-alkylguanine lesions in DNA is a well-established mechanism for inducing point mutations, primarily through mispairing during DNA replication. These lesions can evade cellular repair mechanisms and lead to the incorporation of incorrect nucleotides, thereby propagating genetic alterations.
Predominant G→A Transition Mutations
The O(6) position of guanine (B1146940) is a critical site for alkylation by various chemical agents. When guanine is alkylated at this position, its ability to form hydrogen bonds with cytosine is disrupted. Instead, the O(6)-alkylguanine lesion preferentially mispairs with thymine (B56734) during DNA replication nih.govoup.comunimedizin-mainz.deresearchgate.net. This mispairing event, if not corrected by DNA repair pathways before the next round of replication, results in a permanent G:C to A:T transition mutation in the DNA sequence nih.govunimedizin-mainz.de. O(6)-butylguanosine, as an O(6)-alkylguanine derivative, is understood to exert its mutagenic effects through this same fundamental mechanism.
Analysis of Mutation Frequencies and Patterns
Studies employing site-specific incorporation of O(6)-alkylguanine lesions into DNA have quantified their mutagenic potential. In Escherichia coli (E. coli) systems, O(6)-n-butylguanine has been shown to induce mutations with a measurable frequency. For instance, when incorporated into a plasmid vector at the PstI recognition site, O(6)-n-butylguanine resulted in a mutation frequency of 2.8% in E. coli cells possessing normal DNA repair capabilities oup.comnih.gov. DNA sequence analysis of the resulting mutant plasmids revealed that these mutations were exclusively G→A transitions, occurring specifically at the site of the O(6)-butylguanine adduct oup.com.
Table 1: Mutation Frequency of O(6)-n-butylguanine in E. coli
| Adduct | Host System | Mutation Frequency (%) | Primary Mutation Type | Reference |
| O(6)-n-butylguanine | E. coli (normal repair) | 2.8 | G→A transition | oup.comnih.gov |
In contrast, the mutagenic profile in mammalian cells can be more complex. While O(6)-alkylguanine lesions generally lead to G→A transitions, studies involving related compounds, such as O(6)-[4-oxo-4-(3-pyridyl)butyl]guanine (O(6)-pobGua), have indicated the potential for other mutation types in human cells. In human kidney cells (293), O(6)-pobGua not only induced G→A transitions but also G→T transversions and more complex mutations acs.org. This suggests that the nature and size of the alkyl chain, as well as the cellular context, can influence the mutation spectrum.
Influence of Alkyl Chain Length on Mutagenic Potential
The length of the alkyl chain attached to the O(6) position of guanine can influence its mutagenic potency and the fidelity of DNA replication. Comparative studies have shown that the frequency of G→A transitions induced by O(6)-alkylguanine lesions tends to decrease with increasing size of the alkyl group nih.gov. For example, in E. coli, O(6)-n-propylguanine induced a mutation frequency of 2.6%, O(6)-n-butylguanine 2.8%, and O(6)-n-octylguanine 4.3% at a specific site oup.comnih.gov. While O(6)-butylguanine shows a similar frequency to O(6)-propylguanine and is slightly less mutagenic than O(6)-octylguanine in this context, these values highlight that even longer alkyl chains can retain significant mutagenic potential.
Table 2: Comparative Mutation Frequencies of O(6)-Alkylguanines in E. coli
| Adduct | Mutation Frequency (%) | Reference |
| O(6)-n-propylguanine | 2.6 | oup.comnih.gov |
| O(6)-n-butylguanine | 2.8 | oup.comnih.gov |
| O(6)-n-octylguanine | 4.3 | oup.comnih.gov |
Furthermore, the extent to which O(6)-alkyl-dG lesions block DNA replication is also influenced by the size of the alkyl group, with bulkier lesions potentially causing greater replication impediments nih.gov.
Site-Specific Mutagenesis Studies of O(6)-Butylguanine
Site-specific mutagenesis studies are crucial for understanding the precise contribution of individual DNA lesions to mutation induction. These studies involve the precise placement of a modified base, such as O(6)-butylguanine, into a DNA molecule at a defined location, followed by its replication in a biological system to observe the resulting mutations.
Plasmid Vector-Based Systems for Adduct Placement
The methodology for studying O(6)-butylguanine-induced mutagenesis typically involves the synthesis of oligonucleotides containing the O(6)-butylguanine adduct at a specific position, often within a critical DNA sequence such as a restriction enzyme recognition site (e.g., PstI) oup.comnih.gov. These modified oligonucleotides are then ligated into plasmid vectors, creating DNA molecules with a single, precisely located adduct. These modified plasmids, often referred to as shuttle vectors, can then be introduced into various host organisms or cell lines for replication and analysis acs.orgresearchgate.net. This approach allows researchers to track the fate of the lesion and the mutations it causes with high specificity.
Mutagenic Activity in Various Host Organisms (e.g., E. coli, Mammalian Cells)
In E. coli : Studies utilizing plasmid vectors containing O(6)-butylguanine have demonstrated its mutagenic activity in E. coli. As noted, O(6)-n-butylguanine specifically induced G→A transitions at the modified site with a frequency of 2.8% in repair-proficient E. coli oup.comnih.gov. This demonstrates the lesion's ability to cause targeted mutations in a bacterial system.
In Mammalian Cells : The mutagenic potential of O(6)-alkylguanine lesions, including O(6)-butylguanine, is also relevant in mammalian cells. While direct studies specifically detailing O(6)-butylguanine's mutation spectrum in mammalian cells are less prevalent in the provided literature compared to shorter alkyl chains, general principles apply. O(6)-alkyl-dG lesions are known to be highly mutagenic in mammalian systems, predominantly causing G→A transitions nih.gov. However, for bulkier alkyl lesions, a broader spectrum of mutations, including transversions, has been observed in mammalian cells nih.govacs.org. For instance, O(6)-pobGua, a related bulky adduct, induced G→A transitions, G→T transversions, and other complex mutations in human cells acs.org.
The efficiency of DNA repair pathways, particularly O(6)-alkylguanine DNA alkyltransferase (AGT), plays a critical role in mitigating the mutagenicity of these lesions. Human AGT shows a preference for smaller alkyl groups like methyl and ethyl, and its efficiency in repairing bulkier lesions such as O(6)-butylguanine is likely reduced nih.govoup.com. This reduced repair efficiency means that O(6)-butylguanine adducts may persist longer in the DNA, increasing the probability of mispairing during replication and thus enhancing their mutagenic and genotoxic consequences in mammalian cells.
Compound List:
this compound
Guanine
Thymine
O(6)-n-butylguanine
O(6)-n-propylguanine
O(6)-n-octylguanine
O(6)-methylguanine (O(6)-MeG)
O(6)-ethylguanine (O(6)-EtG)
O(6)-pobGua (O6-[4-oxo-4-(3-pyridyl)butyl]guanine)
O(6)-alkyl-dG
Analytical and Methodological Approaches in O 6 Butylguanosine Research
Quantification of O(6)-Butylguanine Adducts in DNA
Accurate measurement of O(6)-butylguanine levels in DNA is crucial for dosimetry and for assessing the efficacy of DNA repair mechanisms. Several sophisticated methodologies have been adapted for the detection of this and related alkylguanine adducts.
Immunoaffinity extraction is a powerful technique for isolating specific molecules from complex mixtures, such as DNA hydrolysates. This method relies on the high specificity of monoclonal antibodies that are developed to recognize and bind to a particular target, in this case, O(6)-butylguanosine.
The general procedure involves:
Antibody Production: Monoclonal antibodies with high affinity for this compound are generated. This is often achieved by immunizing animals with a conjugate of this compound and a carrier protein.
Immobilization: These specific antibodies are covalently attached to a solid support, such as agarose or magnetic beads, creating an immunoaffinity column or matrix.
Extraction: A solution containing enzymatically or chemically hydrolyzed DNA is passed through the column. The this compound adducts are selectively captured by the immobilized antibodies.
Washing and Elution: The column is washed to remove non-specifically bound molecules. The captured this compound is then released (eluted) using a change in pH or ionic strength.
Quantification: The concentrated adduct in the eluate is then quantified using a sensitive analytical method, such as HPLC-MS/MS or a competitive immunoassay.
This approach significantly enhances the sensitivity and specificity of detection by removing interfering compounds and concentrating the analyte of interest. While this technique has been successfully established for similar adducts like O(6)-ethyldeoxyguanosine, its application to this compound follows the same principles. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic analytical tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the non-volatile nature of DNA adducts like O(6)-butylguanine, a chemical derivatization step is required to make them suitable for GC analysis.
The typical workflow for GC-MS analysis of O(6)-butylguanine includes:
DNA Hydrolysis: DNA is hydrolyzed to release the individual bases, including the O(6)-butylguanine adduct.
Derivatization: The dried hydrolysate is treated with a derivatizing agent (e.g., a silylating agent) to convert the polar functional groups of the adduct into volatile derivatives.
GC Separation: The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.
MS Detection: As the separated components exit the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting charged fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum that confirms the identity and allows for quantification of the adduct.
This method is highly sensitive and specific, but the derivatization step can be complex and requires careful optimization.
Radioimmunoassay (RIA) is a highly sensitive immunological technique based on the principle of competitive binding. revvity.com It is used to measure the concentration of an antigen (in this case, this compound) by using antibodies and a radiolabeled version of the antigen.
The key components and steps of an RIA for O(6)-butylguanine are:
Specific Antibody: A limited amount of high-affinity antibody specific to this compound is used.
Radiolabeled Tracer: A known quantity of this compound is labeled with a radioactive isotope (e.g., tritium, ³H) to serve as a tracer.
Competitive Binding: The unlabeled this compound from the sample and the radiolabeled tracer compete for binding to the limited number of antibody binding sites.
Separation and Counting: After incubation, the antibody-bound adducts are separated from the unbound adducts. The radioactivity of the antibody-bound fraction is measured using a scintillation counter.
The amount of radioactivity detected is inversely proportional to the concentration of unlabeled this compound in the sample. By comparing the results to a standard curve generated with known concentrations of the adduct, the quantity in the sample can be determined. RIA is exceptionally sensitive, capable of detecting adduct levels as low as femtomoles per milligram of DNA. nih.gov For instance, a similar RIA for O(6)-ethyldeoxyguanosine can detect approximately 0.05 pmol of the adduct. nih.gov
The combination of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS) is currently one of the most widely used and sensitive methods for the quantification of DNA adducts. This technique, often referred to as LC-MS/MS, provides excellent selectivity and sensitivity for detecting lesions like this compound in complex biological samples. nih.gov
The process involves:
Sample Preparation: DNA is isolated from cells or tissues and subjected to enzymatic hydrolysis to break it down into individual deoxynucleosides.
Chromatographic Separation: The hydrolysate is injected into an HPLC system. A reverse-phase C18 column is typically used to separate the O(6)-butyldeoxyguanosine from normal deoxynucleosides and other adducts based on polarity. nih.gov
Ionization: As the analyte elutes from the HPLC column, it enters the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source, which generates charged molecular ions.
Mass Analysis (MS/MS): In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to protonated O(6)-butyldeoxyguanosine is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise. researchgate.net
The high sensitivity of this method allows for the detection of very low adduct levels, making it suitable for studies involving realistic exposure levels. nih.gov
Table 1: Representative LC-MS/MS Parameters for O(6)-Alkylguanosine Adduct Analysis Note: Parameters are based on established methods for similar adducts and serve as a typical example.
| Parameter | Typical Setting |
|---|---|
| Chromatography | Ultra High-Performance Liquid Chromatography (UPLC) |
| Column | C18 Reverse-Phase (e.g., Acquity BEH C18) |
| Mobile Phase | Gradient elution with water and acetonitrile, often with a formic acid modifier |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Example) | [M+H]⁺ for O(6)-butyldeoxyguanosine |
| Product Ion (Example) | Fragment corresponding to the O(6)-butylguanine base (loss of the deoxyribose sugar) |
Techniques for Site-Specific Incorporation of this compound into DNA
To investigate the specific mutagenic potential and repair kinetics of this compound, it is essential to create synthetic DNA molecules (oligonucleotides) where the adduct is placed at a precise, predetermined position.
The site-specific incorporation of modified bases like this compound into DNA is achieved using automated solid-phase phosphoramidite (B1245037) chemistry. researchgate.netbiotage.com This method builds an oligonucleotide step-by-step while it is attached to a solid support, typically controlled pore glass (CPG).
The core of this technique is the creation of a specialized building block: an this compound phosphoramidite. This molecule is a deoxynucleoside derivative that has protecting groups on its reactive sites to prevent unwanted side reactions during synthesis. The synthesis cycle, which is repeated for each nucleotide added to the growing chain, consists of four main chemical steps. biotage.comumich.edu
Table 2: The Four Steps of the Phosphoramidite Synthesis Cycle
| Step | Description | Reagents |
|---|---|---|
| 1. De-blocking (Detritylation) | Removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support, making it available for the next coupling reaction. | Dichloroacetic acid (DCA) in dichloromethane |
| 2. Coupling | The custom this compound phosphoramidite building block is activated and reacts with the free 5'-hydroxyl group of the support-bound chain, extending the oligonucleotide by one base. | Nucleoside phosphoramidite and an activator (e.g., tetrazole) |
| 3. Capping | Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent cycles, which would result in deletion-mutant sequences. | Acetic anhydride and 1-methylimidazole |
| 4. Oxidation | The newly formed phosphite triester linkage is oxidized to a more stable phosphotriester linkage, which is the natural backbone of DNA. | Iodine solution in THF/pyridine/water |
Once the entire sequence is assembled, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed in a final deprotection step. The resulting single-stranded DNA containing the site-specific this compound adduct is then purified, typically by HPLC. This provides researchers with a precisely defined substrate to study DNA replication, transcription, and repair processes.
Construction of Adduct-Containing DNA Vectors (e.g., shuttle vectors, bacteriophages)
The study of the biological consequences of specific DNA lesions, such as this compound, necessitates the ability to introduce the adduct into a defined sequence within a DNA vector. This is achieved through site-specific modification techniques that allow for the construction of vectors, like shuttle vectors or bacteriophages, containing a single, strategically placed adduct. Shuttle vectors are particularly useful as they can replicate in different host species, typically E. coli for amplification and a mammalian host for studying the lesion's effects in a cellular context.
The general methodology involves synthesizing a short DNA fragment, an oligonucleotide, that contains the this compound adduct at a predetermined position. This modified oligonucleotide is then incorporated into a larger vector. A common strategy is to construct a gapped-duplex vector where a small, single-stranded region is created in an otherwise double-stranded plasmid. The adduct-containing oligonucleotide is then annealed and ligated into this gap, resulting in a fully circular, double-stranded vector with the this compound lesion at a precise location.
For example, a shuttle vector can be designed with a specific restriction site, such as a PstI site. A short gap can be created at this site, into which a synthetic tetranucleotide containing this compound is ligated. nih.gov This precision allows researchers to control the exact location and strand orientation of the adduct, which is crucial for subsequent replication and repair studies. The successful incorporation of the adduct is verified through methods like DNA sequencing and restriction mapping. These vectors serve as powerful tools to investigate the mutagenic and cytotoxic effects of this compound in living cells.
Assays for DNA Replication Bypass and Fidelity
Once an adduct-containing vector is constructed, it can be introduced into host cells to study how the cellular DNA replication machinery responds to the this compound lesion. The primary goals are to determine the efficiency with which DNA polymerases can read through, or "bypass," the adduct and the accuracy, or "fidelity," of this process. Bulky adducts like this compound can act as blocks to DNA replication, and their bypass by specialized translesion synthesis (TLS) polymerases can often be error-prone, leading to mutations.
A powerful technique to quantitatively assess the impact of a DNA lesion on replication is the strand-specific PCR-competitive replication and adduct bypass (SSPCR-CRAB) assay. nih.govnih.gov This method allows for the simultaneous determination of both the bypass efficiency and the mutagenic consequences of the adduct in mammalian cells. nih.gov
The core principle of the SSPCR-CRAB assay involves a shuttle vector containing the this compound adduct on one strand. This vector is transfected into mammalian cells, where it undergoes replication. After a set period, the vector progeny are isolated and analyzed. The assay uses strand-specific PCR to differentiate and quantify the replicated daughter strands from the original template strand. By comparing the amount of replicated product from the damaged strand to that from an undamaged control strand within the same plasmid, the bypass efficiency can be calculated. A lower amount of product from the damaged strand indicates that the this compound lesion is blocking DNA replication.
Adduct bypass assays, including the SSPCR-CRAB method, provide detailed insights into the fate of the this compound lesion during DNA replication. These assays reveal not only if the lesion is bypassed but also what nucleotide is incorporated opposite the adduct. For O(6)-alkylguanine adducts, a common outcome of erroneous bypass is the misincorporation of thymine (B56734) instead of cytosine, leading to a G→A transition mutation in subsequent rounds of replication. nih.gov
Research using these assays has shown that this compound (O(6)-nBu-dG) significantly impedes DNA replication in human cells. nih.gov The bypass efficiency can be quantified to understand the extent of this blockage. Furthermore, by sequencing the progeny vectors, the types and frequencies of mutations induced by the adduct can be determined. For instance, studies have revealed that the bypass of O(6)-nBu-dG is not only inefficient but also highly mutagenic, primarily causing G→A transitions. nih.gov These assays can be performed in cells with specific DNA polymerases knocked out to identify which enzymes, such as Pol ν or Pol θ, are involved in bypassing the lesion. nih.gov
| Parameter | Wild-Type Cells | Pol ν Knockout | Pol θ Knockout | Pol ν/θ Double Knockout |
| Bypass Efficiency (%) | 43.3 | Reduced | Reduced | Further Reduced |
| G→A Mutation Frequency (%) | High | Reduced | Reduced | Significantly Reduced |
| G→T Mutation Frequency (%) | Low | Appreciable | Appreciable | Appreciable |
This table presents illustrative data based on findings for O(6)-nBu-dG replication in human HEK293T cells, showing the roles of Polymerase ν (Pol ν) and Polymerase θ (Pol θ) in lesion bypass and mutagenesis. nih.gov
Enzymatic Assays for DNA Repair Protein Activity (e.g., AGT activity assays)
The primary repair pathway for O(6)-alkylguanine lesions, including this compound, is direct reversal by the enzyme O(6)-alkylguanine-DNA alkyltransferase (AGT). This protein scans the DNA for damage and, upon finding an O(6)-alkylguanine adduct, transfers the alkyl group from the guanine (B1146940) to one of its own cysteine residues. This process is stoichiometric and inactivates the AGT protein. nih.gov Enzymatic assays are crucial for measuring the capacity of a cell or tissue to repair this type of damage.
A common method to measure AGT activity involves incubating a cell extract or purified AGT with a DNA substrate containing a radiolabeled O(6)-alkylguanine adduct, such as O(6)-[3H]methylguanine. nih.gov The repair reaction results in the transfer of the radioactive alkyl group to the AGT protein. The protein is then separated from the DNA substrate, and the amount of protein-bound radioactivity is measured, which is directly proportional to the AGT activity in the sample.
Another approach is a competitive repair assay. nih.gov In this setup, the DNA containing this compound is mixed with a known amount of a radiolabeled oligonucleotide containing a standard adduct like O(6)-methylguanine. A limited amount of AGT is added to the mixture. The this compound in the sample DNA competes with the radiolabeled adduct for repair by AGT. The amount of repair on the radiolabeled oligonucleotide is then measured. A higher concentration of this compound in the sample will result in less repair of the radiolabeled probe. By comparing the results to a standard curve, the quantity of this compound lesions can be determined, or the relative ability of AGT to act on this specific adduct can be assessed. nih.gov
| Assay Component | Description | Purpose |
| Cell Extract/Purified AGT | The source of the DNA repair enzyme. | To provide the AGT activity to be measured. |
| DNA Substrate | DNA containing this compound or a competing radiolabeled O(6)-alkylguanine. | To act as the target for the AGT enzyme. |
| Incubation Buffer | A buffer solution providing optimal pH and conditions (e.g., Tris-HCl, dithiothreitol). nih.gov | To ensure the stability and activity of the AGT enzyme during the reaction. |
| Detection Method | Scintillation counting (for radiolabeled substrates) or immunoprecipitation. nih.gov | To quantify the extent of the repair reaction. |
This table outlines the typical components of an in vitro enzymatic assay to measure AGT activity on an this compound substrate.
Experimental Models and Systems for O 6 Butylguanosine Studies
Bacterial Systems (e.g., E. coli strains with varied repair proficiencies)
Bacterial systems, particularly Escherichia coli (E. coli), have been instrumental in elucidating the fundamental mechanisms of DNA repair, including those relevant to O(6)-alkylguanine lesions. E. coli possesses well-characterized DNA repair pathways, such as O(6)-alkylguanine-DNA alkyltransferase (AGT, also known as OGT or MGMT) and nucleotide excision repair (NER), which can process these types of DNA damage.
Mammalian Cell Culture Models
Mammalian cell culture systems provide a more complex cellular environment to study the biological consequences of O(6)-butylguanine adducts, reflecting human cellular responses more closely than bacterial systems.
Chinese Hamster Ovary (CHO) cells, particularly those with characterized DNA repair deficiencies, have been valuable in dissecting the roles of specific repair pathways in processing O(6)-butylguanine adducts. For example, studies using NER-deficient CHO UV5 cells exposed to N-n-butyl-N-nitrosourea (BNU) revealed that these cells were more sensitive and mutable compared to their NER-proficient counterparts (CHO AA8) oup.com. This suggests that NER plays a significant role in mitigating the cytotoxic and mutagenic effects of O(6)-n-butylguanine adducts, potentially in conjunction with or independently of AGT. The ability to manipulate specific repair genes in CHO cells allows for direct assessment of their contribution to the processing of O(6)-butylguanine.
Human cell lines, such as primary fibroblasts and lymphocytes, are critical for studying O(6)-butylguanine adducts in a human context. These cells possess the full complement of DNA repair machinery, including human AGT (hAGT) and NER. Research has shown that the efficiency of hAGT-mediated repair of O(6)-alkylguanine lesions decreases with increasing size of the alkyl group, with O(6)-butylguanine being repaired more slowly than O(6)-methylguanine nih.gov. Furthermore, the inactivation of hAGT by compounds like O(6)-benzylguanine can significantly increase the mutagenicity of O(6)-butylguanine adducts in human cells, highlighting the protective role of hAGT acs.org. Studies using these cell types can also investigate the cellular uptake, metabolism, and DNA adduct formation kinetics following exposure to relevant alkylating agents.
The use of cell lines with engineered deficiencies in key DNA repair pathways (e.g., AGT-deficient, NER-deficient, or mismatch repair-deficient cells) is paramount for attributing specific repair activities to O(6)-butylguanine adduct processing. For instance, comparing the survival and mutation frequencies of cells lacking functional AGT or NER following exposure to a butylating agent allows researchers to quantify the contribution of each pathway. Studies have indicated that while AGT is a primary direct-reversal enzyme for smaller O(6)-alkylguanines, NER may be a more prominent pathway for repairing bulkier lesions like O(6)-butylguanine, especially in the absence of sufficient AGT activity oup.comnih.gov.
In Vitro DNA Replication and Repair Systems
In vitro systems, utilizing purified enzymes and synthetic DNA substrates containing site-specifically placed O(6)-butylguanine adducts, enable detailed kinetic and mechanistic studies of DNA repair and replication. These systems allow for the precise measurement of enzyme activity and substrate specificity without the complexities of cellular metabolism or competing repair pathways.
Researchers have synthesized oligonucleotides containing O(6)-butylguanine adducts to serve as substrates for purified O(6)-alkylguanine-DNA alkyltransferases from various sources, including E. coli and mammalian cells nih.govoup.com. These studies have quantified the relative rates at which different AGT enzymes repair O(6)-butylguanine compared to other O(6)-alkylguanines, revealing differences in substrate preference based on alkyl chain length and branching nih.gov. For example, AGTs often show a decreased repair rate for O(6)-butylguanine compared to O(6)-methylguanine nih.govnih.gov. Additionally, in vitro replication assays using DNA polymerases and lesion-containing templates can assess how the O(6)-butylguanine adduct affects replication fork progression and bypass fidelity, providing insights into its mutagenic potential independent of cellular repair mechanisms nih.gov.
In Vivo Animal Models for Adduct Formation and Repair Dynamics (e.g., rats, mice)
In vivo animal models, primarily rodents such as rats and mice, are essential for understanding the fate of O(6)-butylguanine adducts within a whole organism. These models allow for the investigation of adduct formation in various tissues, systemic repair kinetics, and the excretion of DNA damage products.
Future Directions and Research Gaps
Elucidation of Broader Biological Consequences Beyond Mutagenesis
While the role of O(6)-alkylguanine adducts in inducing G:C to A:T transition mutations is well-established, their biological consequences extend beyond simple point mutations. Research indicates that these lesions, including O(6)-butylguanosine, contribute to a wider range of cellular dysfunctions.
Key Research Areas:
Apoptosis and Clastogenesis: DNA adducts at the O(6)-position of guanine (B1146940) are significant factors in the apoptotic and clastogenic actions of alkylating agents nih.gov. Future studies should aim to delineate the specific signaling pathways initiated by the presence of this compound that lead to programmed cell death. Investigating its role in causing chromosomal breaks and rearrangements (clastogenesis) is also crucial.
Toxicity and Recombinogenic Effects: The toxic and recombinogenic effects of O(6)-alkylguanine lesions are influenced by the mismatch repair (MMR) system's action on O(6)-alkylguanine:T mispairs oup.com. The precise mechanisms underlying these effects remain to be fully established and require further investigation, particularly for larger adducts like the butyl group.
Transcriptional and Replicational Interference: The presence of a bulky adduct like this compound on a DNA template can impede the progression of DNA and RNA polymerases. Research is needed to quantify the extent of this interference and to understand its downstream consequences on gene expression and DNA replication, which could lead to cellular senescence or other stress responses.
Comprehensive Characterization of this compound Recognition by DNA Repair Proteins
The primary defense against the deleterious effects of O(6)-alkylguanine adducts is a class of DNA repair proteins known as O(6)-alkylguanine-DNA alkyltransferases (AGTs). However, other proteins and pathways are also involved, especially for bulkier adducts.
Key Research Areas:
AGT-Mediated Repair: Human O(6)-alkylguanine-DNA alkyltransferase (hAGT) can repair not only methyl groups but also longer alkyl groups, including butyl adducts nih.gov. The repair mechanism involves the protein flipping the damaged nucleotide out of the DNA helix and into a binding pocket, where the alkyl group is transferred to a cysteine residue on the AGT protein itself nih.gov. This process inactivates the AGT protein, targeting it for degradation nih.govoup.com. Further structural and kinetic studies are needed to fully understand the efficiency and limitations of AGT in repairing this compound compared to smaller adducts.
Role of Alkyltransferase-Like Proteins (ATLs): A class of proteins known as Alkyltransferase-like proteins (ATLs) are related to AGTs but lack the critical cysteine residue for alkyl group transfer nih.govresearchgate.net. Instead, they bind tightly to the alkylated DNA nih.govresearchgate.net. In some organisms like E. coli, it has been shown that the repair of O(6)-alkylguanine lesions is segregated, with the ATL-coupled nucleotide excision repair (NER) pathway handling adducts larger than a methyl group, which are poor substrates for bacterial AGTs nih.gov. The role and mechanisms of human ATLs in recognizing and processing this compound adducts represent a significant research gap.
Nucleotide Excision Repair (NER) Pathway: The involvement of the NER pathway, potentially initiated by ATL binding, is a critical area for future investigation nih.govresearchgate.net. Understanding how the cell channels bulky adducts like this compound into this repair pathway when direct reversal by AGT is inefficient or overwhelmed is essential.
Development of Advanced Analytical Techniques for Low-Level Adduct Detection
To accurately assess DNA damage from environmental or endogenous sources, highly sensitive methods are required to detect this compound at very low concentrations.
Current and Future Techniques:
Mass Spectrometry-Based Methods: A sensitive and specific method combining immunoaffinity chromatography with high-resolution gas chromatography-negative ion chemical ionization-mass spectrometry has been developed for quantitating this compound in hydrolyzed DNA capes.gov.br. Another powerful technique is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is noted for its high sensitivity, selectivity, and rapidity in analyzing DNA adducts like O(6)-methylguanine and can be adapted for this compound dovepress.com.
Chromatography with Electrochemical Detection: High-performance liquid chromatography (HPLC) with electrochemical detection has also proven effective for the analysis of O(6)-methylguanine, demonstrating high reproducibility and the ability to detect amounts as low as 0.5 picograms nih.gov. Adapting and enhancing this method for this compound could provide a valuable analytical tool.
Future development should focus on increasing throughput, minimizing sample requirements, and achieving even lower limits of detection to enable large-scale biomonitoring studies.
Table 1: Comparison of Analytical Techniques for O(6)-Alkylguanine Adducts
| Technique | Analyte | Key Features | Limit of Detection | Reference |
|---|---|---|---|---|
| Immunoaffinity Chromatography-GC-MS | O(6)-butylguanine | High specificity due to antibody-based extraction. | Not specified, but used to quantify in vivo formation. | capes.gov.br |
| UPLC-MS/MS | O(6)-methylguanine | High sensitivity, selectivity, and rapidity. | Linear range down to 0.5 ng/mL. | dovepress.com |
| HPLC with Electrochemical Detection | O(6)-methylguanine | High reproducibility. | 0.5 picograms. | nih.gov |
Computational Modeling and Structural Biology of O(6)-Butylguanine Adducts and Protein Interactions
Understanding the three-dimensional structures of this compound within the DNA double helix and in complex with repair proteins is fundamental to elucidating its biological impact and repair mechanisms.
Key Research Areas:
Structural Perturbations of DNA: The bulky butyl group at the O(6) position of guanine is expected to cause significant distortion of the DNA helix. Computational modeling can predict these structural changes and their effects on DNA stability and flexibility.
Protein-DNA Recognition: The primary mechanism of adduct recognition by AGT involves flipping the damaged base out of the helix into an active site pocket nih.gov. High-resolution structural biology techniques, such as X-ray crystallography and NMR spectroscopy, combined with computational simulations, are needed to visualize the specific interactions between this compound and the active sites of human AGT and ATL proteins. NMR relaxation data has suggested that the recognition cavity of bacterial ATLs exhibits conformational flexibility, which may allow for broader specificity for various alkyl guanine lesions, a feature that needs to be explored in human proteins nih.govresearchgate.net.
Modeling Repair Inefficiency: It is crucial to model why bulkier adducts are repaired less efficiently by AGTs. Computational approaches can simulate the binding energies and conformational changes required for repair, providing insights into the steric hindrances that may impede the process.
Understanding Inter-individual Variability in Adduct Repair Capacities (Non-Clinical)
The capacity to repair DNA adducts like this compound varies significantly among individuals, which can influence susceptibility to the adverse effects of alkylating agents.
Key Research Areas:
AGT Expression Levels: The expression of the MGMT gene (which codes for AGT) is highly variable among individuals and in different tissues researchgate.net. This variability is a key factor in determining repair capacity researchgate.net. Research is needed to understand the genetic and epigenetic factors that lead to this strong inter-individual variability in AGT expression researchgate.net.
Genetic Polymorphisms: Several polymorphisms in the human alkyltransferase gene have been identified, but their significance in terms of protein function and repair efficiency is not yet fully understood nih.gov. Future studies should focus on characterizing how these genetic variants affect the ability of AGT to recognize and repair this compound.
Comprehensive DNA Repair Capacity (DRC) Assessment: Advanced functional assays are needed to move beyond measuring a single repair pathway. Fluorescence multiplex host cell reactivation (FM-HCR) assays, for instance, can quantify DRC across multiple major DNA repair pathways simultaneously medrxiv.org. Applying such comprehensive approaches to large populations will help to understand the correlation between the activities of different DNA repair pathways and how they collectively contribute to the repair of specific adducts like this compound medrxiv.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
